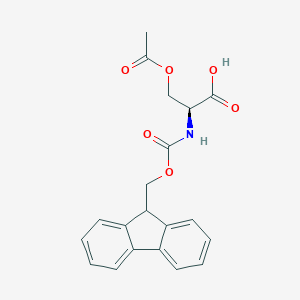

Fmoc-Ser(Ac)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGIKRPBGCJRDB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427038 | |

| Record name | Fmoc-L-Ser(Ac) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171778-17-9 | |

| Record name | O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 778228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171778179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fmoc-L-Ser(Ac) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the chemical synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, a crucial building block in solid-phase peptide synthesis (SPPS).

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly known as Fmoc-Ser(Ac)-OH, is a derivative of the amino acid L-serine. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the nitrogen terminus and an acetyl group to the side-chain hydroxyl group makes it a valuable reagent in the synthesis of peptides and proteins. The acetyl group serves as a stable protecting group for the serine hydroxyl function, preventing unwanted side reactions during peptide chain elongation. This strategic protection is essential for the successful synthesis of complex peptides and has applications in the development of peptide-based therapeutics.[1] The synthesis of this compound is typically achieved through a two-step process which involves the protection of the hydroxyl group of the L-serine side chain, followed by the protection of the α-amino group.[2]

Experimental Protocols

This section details a general and efficient procedure for the synthesis of Fmoc-O-acetyl-L-serine starting from O-acetyl-L-serine and 9-fluorenylmethyl-N-succinimidyl carbonate.[3]

Materials:

-

O-acetyl-L-serine

-

9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

10% aqueous sodium carbonate solution

-

Ethyl acetate

-

Hydrochloric acid

-

Water

Procedure:

-

Dissolution of Starting Material: O-acetyl-L-serine (1.0 mol) is dissolved in a 10% aqueous sodium carbonate solution and stirred until complete dissolution.[3]

-

Addition of Fmoc-OSu: A solution of 9-fluorenylmethyl-N-succinimidyl carbonate in ethyl acetate is slowly added dropwise to the reaction mixture at a controlled temperature of 20-30°C over a period of 30-60 minutes.[3]

-

Reaction: The reaction is allowed to proceed with continuous stirring for 1-8 hours after the completion of the addition.[3]

-

Work-up:

-

Upon completion of the reaction, any excess 9-fluorenylmethyl-N-succinimidyl carbonate is separated and removed.[3]

-

The aqueous phase is then acidified with hydrochloric acid to a pH of 1-2.[3]

-

The acidified aqueous phase is extracted with ethyl acetate.[3]

-

The organic phase is washed with water to remove any residual hydrochloric acid.[3]

-

-

Isolation and Purification:

Data Presentation

The following table summarizes the key quantitative data obtained from the synthesis protocol described above.[3]

| Parameter | Value |

| Molecular Formula | C₂₀H₁₉NO₆ |

| Molecular Weight | 369.37 g/mol |

| Overall Yield | 74.0% |

| Purity (by HPLC) | 99.56% |

| Melting Point | 161.5-162.2°C |

| Specific Optical Rotation | [α]D = -22.6 (c=1, DMF) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine.

References

An In-depth Technical Guide to Fmoc-Ser(Ac)-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(Ac)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). The strategic placement of the acetyl group on the serine side chain offers unique advantages in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, structure, and key applications, complete with detailed experimental protocols and workflow diagrams to support researchers in their drug discovery and development endeavors.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₆ | [1][2] |

| Molecular Weight | 369.37 g/mol | [3] |

| CAS Number | 171778-17-9 | [1][2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 148 - 152 °C | [2] |

| Optical Rotation | [α]²⁰/D = -21 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥97% | [2][3] |

| Solubility | Soluble in DMF | [2] |

| Storage | Store at 0 - 8 °C, sealed in a dry environment | [2][3] |

Chemical Structure:

-

IUPAC Name: (2S)-3-acetyloxy-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid[3]

-

SMILES: O=C(O)--INVALID-LINK--COC(C)=O

-

InChI: InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1[3]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The acetyl group serves as a stable protecting group for the serine hydroxyl function, preventing unwanted side reactions during peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating an this compound residue into a peptide chain.

Detailed Methodologies

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

-

Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction kinetics.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored by a colorimetric test such as the Kaiser test.

3. Coupling of this compound:

The coupling of this compound can be achieved using various activating agents. A common and effective method involves the use of a carbodiimide and an additive.

-

Reagents:

-

This compound (3 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Solvent: DMF

-

-

Protocol:

-

Dissolve this compound in DMF.

-

Add DIC and Oxyma/HOBt to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin thoroughly with DMF.

-

4. Side-Chain Acetyl Group Deprotection:

The acetyl group on the serine side chain is generally stable to the conditions of Fmoc SPPS, including repeated treatments with piperidine and the final cleavage from most resins. If removal of the acetyl group is desired while the peptide is still on the resin, specific conditions are required. However, it is more common to deprotect it during the final cleavage step or in a subsequent step after cleavage.

-

Post-Cleavage Deprotection: The acetyl group can be removed under basic conditions. For example, treatment with a dilute solution of sodium hydroxide or hydrazine in an aqueous or alcoholic solvent can effectively cleave the ester bond. These conditions must be carefully optimized to avoid damage to the peptide.

5. Cleavage and Final Deprotection:

-

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously.

-

A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/H₂O/TIS). The acetyl group on serine is stable to these acidic conditions.

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Applications in Drug Development

This compound is a valuable tool in the synthesis of peptides for various therapeutic and research applications.

Synthesis of Coronavirus Fusion Inhibitors

Peptides derived from the heptad repeat 2 (HR2) domain of the coronavirus spike protein can inhibit viral entry by binding to the heptad repeat 1 (HR1) domain and preventing the formation of the six-helix bundle (6-HB) required for membrane fusion. This compound has been utilized in the synthesis of such inhibitory peptides.[4]

The following diagram illustrates the mechanism of coronavirus membrane fusion and the inhibitory action of a synthetic peptide.

Mimicking Post-Translational Modifications

Acetylation of serine and threonine residues is a known post-translational modification that can influence protein structure and function. Incorporating this compound into synthetic peptides allows researchers to study the effects of serine acetylation on protein-protein interactions, enzyme recognition, and signaling pathways. This is particularly relevant in fields such as epigenetics and cell signaling research. The acetylated serine can serve as a stable mimic of phosphoserine in some biological contexts, aiding in the investigation of phosphorylation-dependent processes.

Conclusion

This compound is a versatile and essential reagent for advanced peptide synthesis. Its unique properties facilitate the creation of complex peptides for a wide range of applications, from the development of antiviral therapeutics to fundamental studies of cellular signaling. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their scientific pursuits.

References

The Strategic Role of the Acetyl Protecting Group in Fmoc-Ser(Ac)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in modern solid-phase peptide synthesis (SPPS). We will explore the critical role of the O-acetyl protecting group in preventing side reactions, compare its properties to other common protecting groups, and provide detailed experimental protocols for its use.

The Challenge: The Reactive Serine Side Chain

Serine, with its primary hydroxyl (-OH) side chain, is a functionally important amino acid. However, this nucleophilic hydroxyl group poses a significant challenge during peptide synthesis. If left unprotected, it can compete with the N-terminal amine during the coupling step, leading to a variety of undesirable side reactions. These reactions compromise the integrity and purity of the target peptide, reducing yields and complicating purification.

The primary side reactions involving an unprotected serine hydroxyl group include:

-

O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, resulting in the formation of a depsipeptide (an ester bond instead of an amide bond) and causing peptide chain branching.[1]

-

N→O Acyl Shift: Under the strong acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA), the peptide backbone's amide bond can migrate to the side-chain hydroxyl group.[2][3] This rearrangement is reversible with base treatment but can lead to chain fragmentation.[2]

-

O-sulfonation: During the removal of certain arginine protecting groups (e.g., Pmc, Mtr) with TFA, O-sulfo-serine can be formed as a significant byproduct in the absence of appropriate scavengers.

To ensure the fidelity of the peptide sequence, the serine hydroxyl group must be temporarily masked with a protecting group. This is where the strategic use of this compound becomes critical.

The Acetyl Group: An Orthogonal Protective Strategy

In the context of Fmoc-based SPPS, a side-chain protecting group must be "orthogonal," meaning it must remain stable during the repeated Nα-Fmoc deprotection steps (typically performed with a mild base like piperidine) but can be removed under conditions that do not affect the Nα-Fmoc group or the peptide-resin linkage.[4]

The acetyl (Ac) group in this compound fulfills this requirement. It is an ester-based protecting group chosen for its stability under the basic conditions of Fmoc removal, yet it can be selectively cleaved when desired.[5]

Below is the chemical structure of this compound, illustrating its key components.

Figure 1. Structure of this compound with key functional groups highlighted.

The primary role of the acetyl group is to prevent the serine hydroxyl from participating in unwanted chemical reactions during peptide chain elongation, thereby ensuring the synthesis of the correct peptide sequence.[5]

The logical workflow below illustrates how the acetyl group prevents common side reactions compared to an unprotected serine residue.

Figure 2. Logical diagram comparing outcomes of unprotected vs. acetyl-protected serine.

Data Presentation: Acetyl vs. tert-Butyl Protecting Groups

While the acetyl group is effective, the most commonly used protecting group for serine in Fmoc-SPPS is the tert-butyl (tBu) ether.[4][6] The choice between Ac and tBu depends on the overall synthetic strategy, particularly the desired post-synthesis modifications. The following table summarizes the key properties and reaction conditions for these two protecting groups.

| Property | O-Acetyl (Ac) | O-tert-Butyl (tBu) |

| Chemical Nature | Ester | Ether |

| Stability to Fmoc Deprotection | Stable (e.g., 20% Piperidine/DMF)[5] | Stable (e.g., 20% Piperidine/DMF)[6] |

| Stability to Final Cleavage | Generally Stable (e.g., 95% TFA)[5] | Labile - Cleaved simultaneously with resin cleavage[6] |

| Primary Deprotection Method | Mildly basic conditions (nucleophilic cleavage) | Strongly acidic conditions (acidolysis) |

| Common Deprotection Reagents | - 5% Hydrazine hydrate in DMF- 0.1 M Sodium methoxide in Methanol | - 95% TFA with scavengers[6] |

| Key Advantage | Allows for selective, on-resin deprotection for subsequent side-chain modification (e.g., glycosylation, phosphorylation) while the peptide remains anchored and other protecting groups are intact. | Simplicity in the final step; removed during the standard global deprotection and cleavage cocktail, requiring no extra steps for a simple peptide. |

| Potential Issues | Coupling of this compound can sometimes be sluggish or incomplete with standard reagents.[7] | The tBu cation released during cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met) if not properly scavenged. |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the incorporation and deprotection of this compound.

Standard Fmoc-SPPS Cycle Workflow

This diagram outlines a single cycle of amino acid addition in Fmoc-SPPS, the context in which this compound is used.

Figure 3. Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol for Coupling of this compound

This protocol addresses the potentially difficult coupling of this compound. Monitoring the reaction for completion (e.g., via a Kaiser test) is highly recommended.

-

Resin Preparation:

-

Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Drain the DMF solvent.

-

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HATU (3-5 eq.) in DMF.

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Alternative: For difficult couplings, a combination of BOP reagent (3-5 eq.) and DIPEA (6-10 eq.) in a DMSO/NMP solvent mixture can be effective.[7]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the swelled resin.

-

Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be allowed to proceed longer or be repeated (double coupling).

-

-

Washing:

-

Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

-

Protocol for On-Resin Deprotection of the Acetyl Group

This procedure is performed on the fully assembled, resin-bound peptide and allows for subsequent modification of the serine side chain.

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the final amino acid is removed. If it is not, treat with 20% piperidine in DMF for 10-20 minutes and wash thoroughly with DMF.

-

Swell the resin in DMF.

-

-

Deprotection Reaction:

-

Prepare a deprotection solution of 5% hydrazine hydrate (v/v) in DMF.

-

Drain the DMF from the resin and add the hydrazine solution (approx. 20 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing and Finalization:

-

Drain the hydrazine solution.

-

Wash the resin extensively with DMF (5-7 times) to ensure all hydrazine is removed.

-

The peptide-resin now possesses a free serine hydroxyl group, ready for further derivatization (e.g., glycosylation).

-

Conclusion

The acetyl group in this compound serves as a robust and strategically valuable tool in Fmoc-SPPS. Its primary role is to prevent unwanted O-acylation and other side reactions at the serine hydroxyl group during peptide chain elongation. Its unique stability profile—stable to mild base (piperidine) and strong acid (TFA) but labile to nucleophilic reagents like hydrazine—provides an orthogonal handle for advanced peptide synthesis. This allows for the selective deprotection and subsequent modification of serine residues on-resin, an essential technique in the synthesis of complex glycopeptides, phosphopeptides, and other modified biotherapeutics. While the coupling of this compound may require optimization, its utility in enabling precise chemical control over peptide structure makes it an indispensable reagent for researchers in chemistry, biology, and drug development.

References

- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 4. peptide.com [peptide.com]

- 5. This compound | 171778-17-9 | Benchchem [benchchem.com]

- 6. Bot Detection [iris-biotech.de]

- 7. researchgate.net [researchgate.net]

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine molecular weight and formula

An In-Depth Technical Guide to O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine, commonly abbreviated as Fmoc-Ser(Ac)-OH, is a pivotal amino acid derivative utilized extensively in the field of peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an acetyl group on the serine side chain, makes it an essential building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₉NO₆ | [1][2][3] |

| Molecular Weight | 369.4 g/mol | [1][3] |

| Systematic Name | (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [2][3] |

| Synonyms | Fmoc-L-Ser(Ac), Fmoc-O-acetyl-L-serine | [3][4] |

| CAS Number | 171778-17-9 | [1][3] |

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of peptides and proteins with enhanced or specific biological functions.[1] The acetyl group on the serine side chain can influence the peptide's conformation, stability, and its interactions with other biomolecules.[1] This strategic incorporation is particularly relevant in drug discovery, where modified peptides are designed to improve therapeutic efficacy.

One notable application is in the development of antiviral agents. For instance, this compound can be used in the preparation of peptides that act as broad-spectrum coronavirus membrane fusion inhibitors.[4] Furthermore, its use has been shown to improve coupling yields during peptide synthesis, leading to more efficient and higher-quality production of peptides.[1]

Experimental Protocols

The synthesis of this compound is a foundational process for its application in SPPS. It is typically achieved through a two-step process that involves the protection of the L-serine's side chain hydroxyl group, followed by the protection of the α-amino group.[1]

Generalized Synthesis Protocol

-

Acetylation of L-Serine's Hydroxyl Group: The initial step is the selective acetylation of the hydroxyl group on the L-serine side chain. This is a critical protection step to prevent unwanted side reactions during subsequent peptide coupling. The acetyl group is stable under the basic conditions used for Fmoc group removal. Standard acetylating agents are used for this reaction, and the choice of reagent and catalyst is crucial for achieving high yield and purity.[1]

-

Fmoc Protection of the α-Amino Group: Following the side-chain protection, the α-amino group of the O-acetyl-L-serine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent. This reaction is typically carried out in a suitable organic solvent with a base to neutralize the hydrochloric acid byproduct.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity, which is often 95% or higher for use in peptide synthesis.[1]

The following diagram illustrates the general workflow for the synthesis of this compound.

Logical Relationships in Application

The utility of this compound stems from its role as a protected amino acid building block in the complex process of creating custom peptides for research and therapeutic purposes. The diagram below outlines the logical progression from this chemical entity to its functional application.

References

- 1. This compound | 171778-17-9 | Benchchem [benchchem.com]

- 2. N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-acetyl-L-serine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine | C20H19NO6 | CID 7018824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Solubility Profile of Fmoc-Ser(Ac)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH), a key building block in solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the compound's role in the SPPS workflow.

This compound is a serine derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is protected by an acetyl group. The solubility of such protected amino acids is a critical parameter in synthetic peptide chemistry, directly impacting reaction efficiency, yield, and purity of the final peptide. Inadequate solubility can lead to poor reaction kinetics and incomplete couplings during synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common laboratory solvents. It is important to note that specific quantitative data for this derivative is limited in publicly available literature; therefore, some data for the closely related, non-acetylated Fmoc-Ser-OH has been included for comparative purposes and is duly noted.

| Solvent | Abbreviation | Quantitative Solubility | Qualitative Description | Source |

| Water | H₂O | 0.119 mg/mL (calculated) | Soluble | [1] |

| Dimethyl sulfoxide | DMSO | 200 mg/mL (for Fmoc-Ser-OH, requires sonication) | Very Soluble | [2] |

| Dimethylformamide | DMF | 1 mmole in 2 mL (for Fmoc-Ser-OH) | Clearly Soluble | [3] |

| N-Methyl-2-pyrrolidone | NMP | Data not available | Generally soluble (common SPPS solvent) | |

| Dichloromethane | DCM | Data not available | Generally soluble (common SPPS solvent) | |

| Tetrahydrofuran | THF | Data not available | Data not available | |

| Acetonitrile | ACN | Data not available | Data not available | |

| Methanol | MeOH | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various scales.

Objective: To determine the saturation point of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, etc.)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Micro-pipettes

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.

-

Place a magnetic stir bar in the vial and cap it securely.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a micro-pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using HPLC or a spectrophotometer.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L at the specified temperature.

-

Role in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound is paramount during the coupling step of the SPPS cycle. In this stage, the protected amino acid is activated and then introduced to the resin-bound peptide chain, which has a free N-terminal amine. For the coupling reaction to proceed efficiently, the this compound must be fully dissolved in the reaction solvent, typically DMF or NMP.

Below is a diagram illustrating the key stages of an SPPS cycle, highlighting the importance of amino acid solubility.

In the "Amino Acid Activation" step, this compound must be completely soluble to ensure homogenous activation and subsequent efficient "Coupling" to the peptide chain. Any undissolved material will not participate in the reaction, leading to deletion sequences and a lower yield of the desired peptide.

References

Purity Assessment of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH). Ensuring the high purity of this raw material is critical for its successful application in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of undesired peptide side products, complicating purification and potentially impacting the biological activity of the final peptide.

Introduction

O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a protected amino acid derivative commonly used in the synthesis of peptides and proteins. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the acetyl group protects the side-chain hydroxyl group of serine. The purity of this reagent is paramount, with particular attention paid to chemical, enantiomeric, and process-related impurities. This guide details the analytical methodologies for a thorough purity assessment and provides insights into potential impurities.

Data Presentation

The purity of this compound is typically determined by a combination of analytical techniques. The following tables summarize key specifications and the chromatographic conditions for purity assessment.

Table 1: Typical Purity Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥97.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Enantiomeric Purity | ≥99.8% L-isomer | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Residual Solvents | ≤0.5% | Gas Chromatography (GC) or ¹H NMR |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Appearance | White to off-white solid | Visual Inspection |

Table 2: Representative Chromatographic Conditions for Purity Analysis

| Parameter | Reversed-Phase HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Polysaccharide-based (e.g., Lux Cellulose-2), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile |

| Gradient | 30-100% B over 20 min | Isocratic (e.g., 60% B) or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm and 265 nm | UV at 220 nm |

| Injection Volume | 10 µL | 5 µL |

| Temperature | Ambient | Ambient |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

Objective: To separate and quantify this compound from its potential chemical impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2 for RP-HPLC.

-

Injection and Data Acquisition: Inject the sample and acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity of this compound by dividing its peak area by the total peak area of all components and multiplying by 100.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To separate the L-enantiomer of this compound from its D-enantiomer.

Instrumentation: A standard HPLC system with a UV detector.

Materials:

-

This compound sample

-

D-enantiomer reference standard (if available)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Prepare the sample as described for RP-HPLC.

-

Chromatographic Conditions: Configure the HPLC system with a chiral column and mobile phase as detailed in Table 2 for Chiral HPLC.

-

Injection and Data Acquisition: Inject the sample and record the chromatogram.

-

Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) based on the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify potential impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Expect to observe characteristic signals for the Fmoc group protons (aromatic region, ~7.2-7.8 ppm), the serine backbone protons, and the acetyl methyl protons (~2.1 ppm).

-

¹³C NMR: Expect to see signals corresponding to all carbon atoms in the molecule, including the carbonyls of the Fmoc, acetyl, and carboxylic acid groups.

-

The presence of unexpected signals may indicate impurities.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound and detect any impurities with different mass-to-charge ratios.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for infusion or LC-MS analysis.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Analysis: Acquire the full scan mass spectrum.

-

-

Data Analysis: The expected molecular weight of this compound is 369.37 g/mol . Look for the corresponding [M+H]⁺ (m/z 370.1) or [M-H]⁻ (m/z 368.1) ions. Other observed masses may correspond to impurities or adducts.

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound typically involves a two-step process starting from L-serine. The hydroxyl group of L-serine is first acetylated, followed by the protection of the amino group with an Fmoc reagent.

Caption: Synthesis workflow for this compound.

Analytical Workflow for Purity Assessment

A logical workflow for the comprehensive purity assessment of a batch of this compound is depicted below.

Caption: Analytical workflow for purity assessment.

Potential Impurities

A thorough understanding of the synthesis and handling of this compound allows for the anticipation of potential impurities.

-

Enantiomeric Impurity (D-Fmoc-Ser(Ac)-OH): The presence of the D-enantiomer can arise from the starting L-serine or through racemization during the synthesis. This is a critical impurity as it can lead to the formation of diastereomeric peptides.

-

Di-acylated Serine: Incomplete protection of the amino group during acetylation can lead to the formation of N,O-diacetyl-L-serine, which would then be Fmoc-protected.

-

Unreacted Intermediates: Residual O-Acetyl-L-serine from the first step of the synthesis.

-

Fmoc-related Impurities: Impurities from the Fmoc-Cl reagent or byproducts from the Fmoc protection reaction.

-

Dipeptides: Formation of Fmoc-Ser(Ac)-Ser(Ac)-OH is possible if the carboxylic acid of one molecule reacts with the amino group of another before full protection.

-

Residual Solvents: Solvents used during the synthesis and purification, such as ethyl acetate, dioxane, or others, may be present in the final product.

-

Water: The compound can be hygroscopic.

Conclusion

The purity of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a critical factor for the successful synthesis of high-quality peptides. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to confidently evaluate the purity of this important reagent. Adherence to rigorous quality control will ultimately contribute to the reproducibility and success of peptide synthesis endeavors.

A Technical Guide to Fmoc-Ser(Ac)-OH for Researchers and Drug Development Professionals

Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine, commonly known as Fmoc-Ser(Ac)-OH, is a serine derivative widely employed as a building block in solid-phase peptide synthesis (SPPS). The strategic use of the acetyl group for side-chain protection offers specific advantages in the synthesis of complex peptides, glycopeptides, and therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, key technical data, experimental protocols, and relevant biological pathways associated with the application of this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The quality and purity of the compound are critical for successful peptide synthesis. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Catalog Number (Example) | Purity | Molecular Weight ( g/mol ) | Appearance | Storage Temperature |

| Sigma-Aldrich | AMBH2D6FB0FD | 97% | 369.37 | Solid | Room Temperature (sealed in dry conditions)[1] |

| Benchchem | B557273 | Typically 95% | 369.4 | - | - |

| Chem-Impex | 02621 | ≥ 98% (HPLC) | 369.2 | White to off-white powder | 0 - 8 °C[2] |

| Bachem | 4009560 | - | 369.37 | - | - |

| MedchemExpress | HY-W048674 | 97.40% | 369.37 | - | -20°C (Powder)[3] |

| BLD Pharm | BD138849 | - | 369.37 | - | Cold-chain transportation suggested |

| Ruifu Chemical | - | ≥98.0% (HPLC) | 369.37 | - | - |

| Ambeed | AM171778179 | - | 369.37 | - | - |

Core Applications in Peptide Synthesis

This compound is a valuable reagent in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the assembly of peptide chains. The acetyl protecting group on the serine hydroxyl function is stable to the basic conditions used for the removal of the N-terminal Fmoc group (typically with piperidine), yet it can be cleaved under specific conditions when required. This orthogonality is crucial for complex peptide synthesis strategies.[4][5]

The incorporation of this compound can influence the resulting peptide's conformation, stability, and interaction with biological targets.[5] Studies have shown that its use can lead to improved coupling yields during peptide synthesis when used with various activating reagents.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.

1. Resin Swelling:

-

The appropriate solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3]

2. Fmoc Deprotection:

-

The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.[1] This reaction is typically performed twice to ensure complete deprotection.

3. Washing:

-

The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling:

-

This compound is pre-activated and then coupled to the deprotected N-terminus of the growing peptide chain. Several coupling reagents can be employed.

-

Carbodiimide-based: N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is a common and effective method.[1][6]

-

Uronium/Aminium-based: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU are highly efficient coupling agents, particularly for difficult couplings.[2] These are typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Phosphonium-based: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can also be utilized.[2]

A typical coupling reaction involves dissolving this compound and the coupling reagent in DMF, adding a base if required, and then adding this solution to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.

-

5. Washing:

-

The resin is washed again with DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

-

Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIPS) to prevent side reactions. The specific composition of the cocktail depends on the amino acid composition of the peptide.

Deprotection of the Acetyl Group

The O-acetyl group on the serine residue is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[7] If the final peptide requires a free hydroxyl group on the serine, a subsequent deacetylation step is necessary. The Zemplén deacetylation method, which involves treatment with a catalytic amount of sodium methoxide in methanol, is a common and effective procedure for removing the acetyl groups.[7]

Visualization of a Key Application: Inhibition of Coronavirus Membrane Fusion

This compound is a building block that can be used in the synthesis of peptide-based antiviral agents, including inhibitors of coronavirus membrane fusion.[8] The spike (S) protein of coronaviruses mediates the fusion of the viral and host cell membranes, a critical step for viral entry. This process involves a conformational change in the S protein, leading to the formation of a six-helix bundle (6-HB) from the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[9][10] Peptide inhibitors designed to mimic the HR2 domain can bind to the HR1 domain, preventing the formation of the 6-HB and thus blocking membrane fusion.[10]

References

- 1. Fmoc-D-Ser(AC)-OH (608512-87-4) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 171778-17-9 | Benchchem [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design of Potent Membrane Fusion Inhibitors against SARS-CoV-2, an Emerging Coronavirus with High Fusogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Storage and Stability of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine (Fmoc-Ser(Ac)-OH). This critical reagent is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of acetylated serine residues into peptide sequences, a modification of significant interest in drug discovery and proteomics. Understanding its stability profile is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Recommended Storage Conditions

Proper storage of this compound is crucial to minimize degradation and maintain its purity over time. The following conditions are recommended based on supplier information and the general stability of Fmoc-protected amino acids.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Long-term (up to 3 years) | Recommended for optimal stability.[1] |

| 4°C | Short-term (up to 2 years) | Suitable for frequently used material.[1] | |

| Room Temperature | Variable | Acceptable if stored in a sealed, dry container. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | For working solutions.[1] |

Stability Profile and Potential Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the base-labile N-terminal Fmoc protecting group and the O-acetyl ester on the serine side chain, which is prone to hydrolysis.

N-Terminal Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously sensitive to basic conditions. Cleavage occurs via a β-elimination mechanism, typically facilitated by secondary amines like piperidine. While this lability is exploited for its removal during SPPS, inadvertent deprotection can occur upon exposure to basic impurities or conditions during storage or handling.

-

Degradation Products: Premature cleavage of the Fmoc group results in the formation of dibenzofulvene (DBF) and the free amine of O-acetyl-L-serine. DBF can further react with the deprotected amine, leading to undesired side products. Trace amounts of amine impurities in solvents like dimethylformamide (DMF) can be sufficient to initiate this degradation.[2][3]

Side-Chain O-Acetyl Group Stability

The O-acetyl group is an ester linkage and is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and Fmoc-L-serine. While the acetyl group is generally considered stable under the basic conditions used for Fmoc removal in SPPS, prolonged exposure or harsh pH conditions can lead to its cleavage.[4]

-

Degradation Products: Hydrolysis of the acetyl group leads to the formation of Fmoc-L-serine and acetic acid.

The interplay of these degradation pathways is critical. For instance, the formation of acetic acid from side-chain hydrolysis could potentially create a locally acidic microenvironment, although the primary stability concern for the Fmoc group remains basic conditions.

A logical workflow for assessing the stability of this compound is presented below.

Experimental Protocols

To ensure the quality of this compound, particularly when used in GMP environments or for the synthesis of therapeutic peptides, a robust stability-indicating analytical method is essential.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact drug substance from its potential degradation products, allowing for accurate quantification of purity and degradation over time.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products (e.g., Fmoc-Ser-OH, Ac-Ser-OH, and serine) and other process-related impurities.

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (A starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes) is a common starting point for separating compounds of varying polarity.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 266 nm (characteristic for the Fmoc group).[5]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm filter before injection.

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.[6][7][8]

Protocol Outline:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a defined period. Neutralize the sample before HPLC analysis. Due to the base-lability of the Fmoc group, this degradation is expected to be rapid.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for an extended period. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.

The following diagram illustrates a typical workflow for a forced degradation study.

Conclusion

The stability of O-Acetyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine is a critical factor in its successful application in peptide synthesis. Adherence to recommended storage conditions, particularly low temperatures and protection from moisture and basic environments, is essential to maintain its purity. The primary degradation pathways involve the base-catalyzed cleavage of the Fmoc group and the hydrolysis of the O-acetyl ester. A validated stability-indicating HPLC method is a necessary tool for quality control and for monitoring the stability of this important reagent. Forced degradation studies are invaluable for understanding the degradation profile and for the development of such analytical methods. By implementing these practices, researchers and drug development professionals can ensure the quality of their synthetic peptides and the reliability of their scientific findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 171778-17-9 | Benchchem [benchchem.com]

- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-O-acetyl-L-serine (CAS No. 171778-17-9) for Researchers and Drug Development Professionals

Fmoc-O-acetyl-L-serine , with CAS number 171778-17-9, is a protected amino acid derivative that serves as a critical building block in the chemical synthesis of peptides. Its unique structural features, including the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the permanent acetyl group on the serine side chain, make it a valuable tool for creating complex and modified peptides for therapeutic and research applications. This guide provides an in-depth overview of its properties, synthesis, and key uses, with a focus on its application in drug development.

Physicochemical and General Properties

Fmoc-O-acetyl-L-serine is a white to off-white powder with a molecular weight of 369.37 g/mol .[1] It is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Fmoc group provides a base-labile protecting strategy for the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain on a solid support.[] The acetyl group on the serine side chain offers several advantages, including enhanced solubility and stability of the resulting peptide.[3] It can also influence the peptide's conformation and its interactions with biological targets.[1]

| Property | Value | Reference |

| CAS Number | 171778-17-9 | [4] |

| Molecular Formula | C₂₀H₁₉NO₆ | [4] |

| Molecular Weight | 369.37 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [1] |

| Melting Point | 148 - 152 °C | [4] |

| Optical Rotation | [α]²⁰/D = -21 ± 2° (c=1 in DMF) | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [5] |

Applications in Drug Development

The primary application of Fmoc-O-acetyl-L-serine in drug development lies in its incorporation into synthetic peptides to enhance their therapeutic properties.

Antiviral Agents: Coronavirus Fusion Inhibitors

A significant application of Fmoc-O-acetyl-L-serine is in the synthesis of broad-spectrum coronavirus membrane fusion inhibitors.[6] These synthetic peptides are designed to mimic components of the viral fusion machinery, thereby preventing the virus from entering host cells. The inclusion of O-acetylated serine residues can be critical for the peptide's efficacy, potentially by influencing its helical structure, stability, and binding affinity to viral targets.[1]

Bioconjugation and Targeted Drug Delivery

Fmoc-O-acetyl-L-serine is also employed in bioconjugation, a process that involves linking a peptide to another molecule, such as a drug, a targeting ligand, or a nanoparticle.[3] This strategy is central to the development of targeted drug delivery systems, which aim to increase the concentration of a therapeutic agent at the site of disease while minimizing off-target effects. The acetylated serine can serve as a stable linker or influence the pharmacokinetic profile of the bioconjugate.

Enhanced Biological Functions of Peptides

The strategic incorporation of O-acetyl-L-serine into peptide sequences can lead to enhanced biological functions.[1] The acetyl group can modulate the peptide's resistance to enzymatic degradation, improve its solubility, and alter its three-dimensional structure, all of which can lead to improved therapeutic efficacy.[1][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-O-acetyl-L-serine is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol. Specific parameters such as coupling reagents, reaction times, and cleavage cocktails may need to be optimized for the particular peptide sequence.

General Fmoc-SPPS Workflow

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).

2. Fmoc Deprotection: The Fmoc protecting group from the resin's terminal amino acid is removed using a solution of 20% piperidine in DMF.

3. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling: The carboxyl group of the incoming amino acid, in this case, Fmoc-O-acetyl-L-serine, is activated using a coupling reagent (e.g., HBTU/HOBt, HATU) in the presence of a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminal amine.

5. Washing: The resin is washed with DMF to remove unreacted reagents.

6. Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

7. Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.

8. Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

9. Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

10. Purification and Analysis: The crude peptide is precipitated, purified (usually by reverse-phase high-performance liquid chromatography - RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Signaling Pathways

The specific signaling pathways modulated by peptides containing O-acetyl-L-serine are entirely dependent on the full peptide sequence and its biological target. For instance, in the case of the coronavirus fusion inhibitor peptides, the mechanism of action is direct inhibition of the viral entry process, which precedes the involvement of intracellular signaling pathways. The peptide physically obstructs the conformational changes in the viral fusion proteins that are necessary for the fusion of the viral and host cell membranes.

The diagram below illustrates the logical relationship of this inhibitory action.

Caption: Inhibition of viral membrane fusion by a synthetic peptide.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Fmoc-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH) in solid-phase peptide synthesis (SPPS). This includes its applications, detailed experimental protocols for its incorporation into peptide chains, and subsequent deprotection of the acetyl group.

Introduction to this compound

This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis to introduce an acetylated serine residue into a peptide sequence. The acetyl group serves as a temporary protecting group for the serine side-chain hydroxyl function, preventing potential side reactions during peptide synthesis. Its strategic use allows for the synthesis of peptides with specific post-translational modifications, which can be crucial for studying protein function and developing new therapeutics.

Applications of Peptides Containing Acetylated Serine

The incorporation of acetylated serine residues into synthetic peptides is a valuable tool for various research and drug development applications:

-

Mimicking Post-Translational Modifications (PTMs): O-acetylation of serine and threonine residues is a recently discovered post-translational modification in eukaryotes, initially identified through the action of bacterial virulence factors like YopJ from Yersinia.[1] This modification can compete with phosphorylation on the same residues, thereby influencing cellular signaling pathways.[1] Synthetic peptides containing Ser(Ac) are instrumental in studying the biological consequences of this PTM.

-

Investigating Enzyme-Substrate Interactions: Peptides with acetylated serine can be used as substrates or inhibitors to study enzymes involved in acetylation and deacetylation, such as acetyltransferases and deacetylases.

-

Modulating Peptide Conformation and Stability: The acetyl group can influence the local conformation and overall stability of a peptide, which can be beneficial for therapeutic peptide design.

-

Probing Signaling Pathways: A key application is in the study of innate immune signaling. For instance, the bacterial effector protein YopJ acetylates serine and threonine residues in the activation loop of TAK1 (TGFβ-activated kinase 1), a critical kinase in the NF-κB signaling pathway.[2] This acetylation blocks the phosphorylation and subsequent activation of TAK1, thereby inhibiting the downstream immune response.[2] Synthetic peptides mimicking these acetylated regions of TAK1 are crucial for dissecting this mechanism.

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

-

Bases:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Deacetylation Reagent: Catalytic sodium methoxide (NaOMe) in methanol

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Monitoring Reagents:

-

Kaiser test kit (for primary amines)

-

Chloranil test (for secondary amines)

-

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical manual SPPS cycle for incorporating an amino acid involves the following steps:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling: Couple the next Fmoc-amino acid using a suitable activation method (see section 3.3).

-

Washing: Wash the resin with DMF (3 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Repeat steps 2-6 for each amino acid in the sequence.

Coupling Protocol for this compound

Standard coupling conditions using HBTU/HOBt may be sluggish for this compound. The following alternative coupling reagents are recommended. It is advisable to perform a double coupling to ensure maximum efficiency.

Table 1: Recommended Coupling Conditions for this compound

| Coupling Reagent Combination | Molar Equivalents (Amino Acid:Reagent:Base) | Solvent | Reaction Time | Monitoring |

| HATU/DIPEA | 3 : 2.9 : 6 | DMF | 2 hours | Kaiser Test |

| DIC/HOBt | 3 : 3 : - | DMF | 2 hours | Kaiser Test |

| BOP/DIPEA | 3 : 3 : 9 | DMF/NMP (4:1) | 2 hours | Kaiser Test |

| COMU/DIPEA | 3 : 3 : 6 | DMF | 2 hours | Kaiser Test |

Detailed Protocol for HATU Coupling:

-

In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

On-Resin Deacetylation of Ser(Ac) Side-Chain (Zemplén Deacetylation)

The acetyl group on the serine side chain can be selectively removed on-resin using Zemplén deacetylation conditions.[3] This method utilizes a catalytic amount of sodium methoxide in methanol.

Table 2: Protocol for On-Resin Deacetylation of Ser(Ac)

| Step | Reagent/Solvent | Procedure |

| 1. Resin Washing | Methanol | Wash the peptide-resin thoroughly with methanol (3 times) to remove any residual DMF. |

| 2. Deacetylation | 0.1 M NaOMe in Methanol | Suspend the resin in a solution of 0.1 M sodium methoxide in methanol. |

| 3. Reaction | - | Agitate the reaction vessel at room temperature. |

| 4. Monitoring | HPLC-MS of a cleaved aliquot | Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 1-4 hours. |

| 5. Quenching & Neutralization | 5% Acetic Acid in Methanol | Once the reaction is complete, wash the resin with methanol, followed by a solution of 5% acetic acid in methanol to neutralize the base. |

| 6. Final Washing | Methanol, DCM, DMF | Wash the resin thoroughly with methanol, DCM, and finally DMF to prepare for the next synthesis step or final cleavage. |

Peptide Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM (3 times) and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Table 3: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C18, 3.5-5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | 220 nm |

Visualizations

Caption: Experimental workflow for SPPS of peptides containing acetylated serine.

Caption: Inhibition of the NF-κB signaling pathway by YopJ-mediated acetylation of TAK1.

References

Application Notes and Protocols for Coupling Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of serine residues with post-translational modifications, such as acetylation, is crucial for synthesizing peptides that mimic native biological functions or possess enhanced therapeutic properties. The acetylated serine building block, N-α-(9-Fluorenylmethoxycarbonyl)-O-acetyl-L-serine (Fmoc-Ser(Ac)-OH), presents unique challenges in solid-phase peptide synthesis (SPPS). The acetyl protecting group on the serine side chain can influence coupling efficiency and introduce the risk of side reactions. This document provides a detailed guide to selecting appropriate coupling reagents for this compound, minimizing side reactions, and offers specific experimental protocols for its successful incorporation into peptide sequences.

Challenges in Coupling this compound

The primary challenge in coupling this compound lies in achieving high coupling efficiency without compromising the integrity of the acetyl group or the chiral purity of the amino acid. Standard coupling conditions that are effective for many other amino acids, such as the use of HBTU/HOBt with DIPEA, have been reported to be suboptimal for this compound, sometimes resulting in incomplete coupling.[1] The electron-withdrawing nature of the acetyl group can potentially reduce the nucleophilicity of the carboxylate upon activation, necessitating more potent coupling reagents.

Furthermore, serine derivatives are known to be susceptible to racemization, and the choice of coupling reagent and base is critical in preserving stereochemical integrity.[2] The presence of the acetyl group may also introduce steric hindrance, further complicating the coupling reaction.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. While direct quantitative comparative studies for this specific derivative are limited, the following table summarizes the performance of commonly used coupling reagents based on their known reactivity and suitability for hindered or sensitive amino acids.

| Coupling Reagent Cocktail | Reagent Type | Relative Reactivity | Racemization Risk | Potential Side Reactions | Recommendations for this compound |

| HBTU/HOBt/DIPEA | Uronium/Aminium | Standard | Moderate | Guanidinylation (with excess HBTU)[3] | Not recommended due to reported low efficiency.[1] |

| HATU/HOAt/Base | Uronium/Aminium | High | Low to Moderate | Guanidinylation (with excess HATU)[3] | Recommended. High reactivity is beneficial. Use of a hindered base like collidine is advised to minimize racemization. |

| COMU/Base | Uronium/Aminium | Very High | Low | Guanidinylation (with excess COMU) | Highly Recommended. Generally considered one of the most efficient coupling reagents with low racemization potential. |

| DIC/OxymaPure | Carbodiimide/Additive | High | Low | Dehydration of Asn/Gln (minimized by Oxyma) | Recommended. A cost-effective and efficient alternative, particularly when racemization is a concern.[4] |

| PyBOP/HOBt/Base | Phosphonium | High | Low | - | Recommended. Avoids the risk of guanidinylation and is effective for hindered couplings. |

Experimental Workflow and Key Considerations

A typical workflow for the coupling of this compound in SPPS is outlined below. This workflow highlights critical steps and decision points for optimizing the coupling reaction.

Caption: General workflow for the solid-phase synthesis coupling of this compound.

Key Considerations:

-

Solvent: N,N-Dimethylformamide (DMF) is the most common solvent. Ensure it is peptide synthesis grade and dry.

-